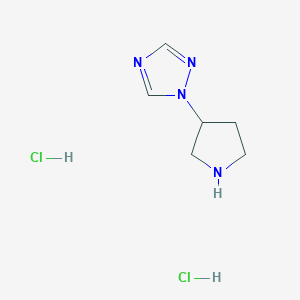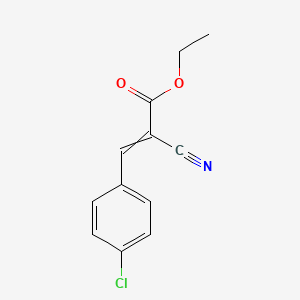
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound that belongs to the family of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound is characterized by the presence of an ethyl ester group, a cyano group, and a 4-chlorophenyl group attached to the acrylate backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Types of Reactions:
Polymerization: this compound undergoes rapid anionic polymerization in the presence of moisture, forming long polymer chains. This reaction is the basis for its use as a fast-setting adhesive.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and ethanol.
Substitution Reactions: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Occurs in aqueous environments, often accelerated by acidic or basic conditions.
Substitution: Requires electrophilic reagents and appropriate catalysts.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Cyanoacrylic acid and ethanol
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has several applications in scientific research:
Adhesives: Used in medical and industrial adhesives due to its rapid setting properties.
Drug Delivery Systems: Explored as a component in drug delivery systems for controlled release of pharmaceuticals.
Tissue Engineering: Investigated for use in tissue adhesives and sealants in surgical procedures.
Polymer Science: Studied for its polymerization behavior and the properties of the resulting polymers.
作用机制
The primary mechanism of action for ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon and facilitating the nucleophilic attack by water molecules. This leads to the formation of a polymer chain through successive addition reactions.
相似化合物的比较
Methyl 2-cyanoacrylate: Another cyanoacrylate ester with a methyl group instead of an ethyl group.
Butyl 2-cyanoacrylate: Contains a butyl group, offering different mechanical properties and setting times.
Octyl 2-cyanoacrylate: Known for its flexibility and use in medical adhesives.
Uniqueness: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where enhanced adhesion and specific reactivity are required.
属性
CAS 编号 |
2169-68-8; 2286-35-3 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.67 |
IUPAC 名称 |
ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 |
InChI 键 |
KLUDCHZOLVGLQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


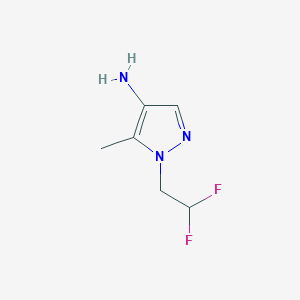
![3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2489791.png)
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
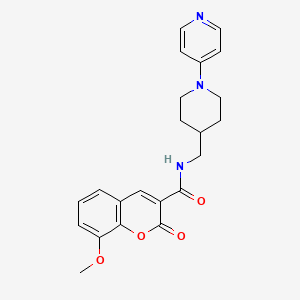
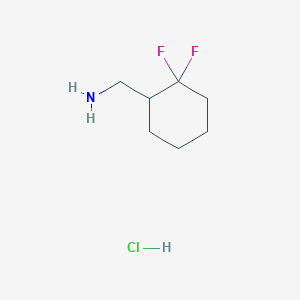
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine](/img/structure/B2489799.png)
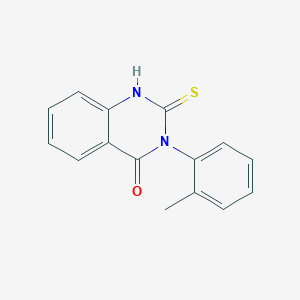
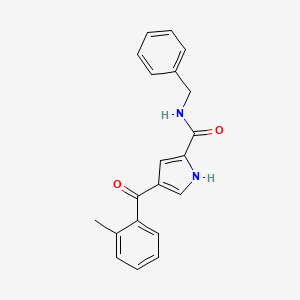
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)
![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
